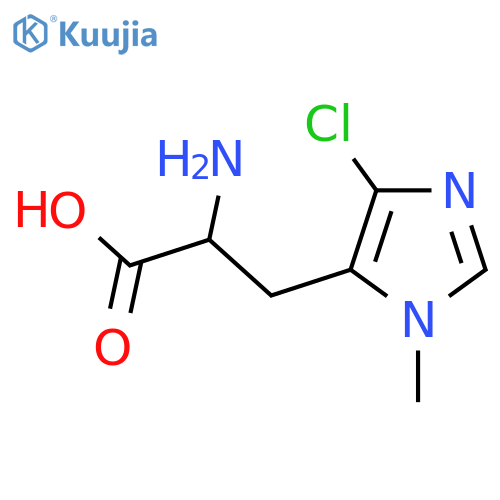Cas no 2228082-19-5 (2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

2228082-19-5 structure
商品名:2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid
- 2228082-19-5
- EN300-1991616
-
- インチ: 1S/C7H10ClN3O2/c1-11-3-10-6(8)5(11)2-4(9)7(12)13/h3-4H,2,9H2,1H3,(H,12,13)
- InChIKey: XILGNVXXCKXBAC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC(C(=O)O)N)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 203.0461543g/mol
- どういたいしつりょう: 203.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991616-0.1g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-1.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-1991616-2.5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-0.05g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-5.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-1991616-5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-1g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-0.25g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1991616-10.0g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-1991616-0.5g |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid |
2228082-19-5 | 0.5g |
$946.0 | 2023-09-16 |
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
2228082-19-5 (2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
